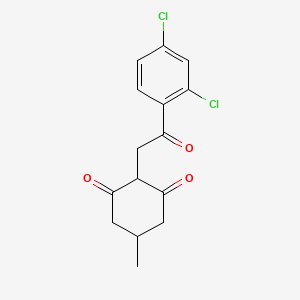

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorophenyl group attached to a cyclohexane ring, which is further substituted with a methyl group and a keto group

Métodos De Preparación

The synthesis of 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with a suitable cyclohexanone derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield. Industrial production methods may involve continuous flow reactors to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research utilizing MTT assays has shown that the compound can inhibit cell proliferation in human osteosarcoma (HOS), breast adenocarcinoma (MDA-MB-231), and colorectal adenocarcinoma (Caco-2) cells .

- The structure-activity relationship indicates that modifications to the dichlorophenyl group can enhance anticancer potency.

-

Antimicrobial Properties :

- The compound has been investigated for its antimicrobial effects. Preliminary results suggest that it may possess activity against certain bacterial strains, although further studies are required to quantify this activity and understand the mechanisms involved.

Material Science

-

Non-linear Optical Materials :

- Due to its unique electronic properties, 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione has potential applications in the field of non-linear optics. Its ability to generate high second-order susceptibilities makes it suitable for use in optical devices such as frequency doublers and electro-optic modulators .

-

Organic Light Emitting Diodes (OLEDs) :

- The compound's photophysical properties make it a candidate for use in OLED technology. Research indicates that modifications can lead to improved light-emitting efficiency and stability in organic electronic devices.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs of this compound and their effects on cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against MDA-MB-231 cells, suggesting a promising avenue for developing new anticancer agents based on this scaffold .

Case Study 2: Non-linear Optical Applications

Research conducted at the Institute of Chemical Sciences demonstrated that derivatives of this compound exhibited remarkable non-linear optical properties. These findings were supported by experimental data showing high values of first static hyperpolarizability, indicating suitability for NLO applications .

Mecanismo De Acción

The mechanism of action of 2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione can be compared with other similar compounds such as:

2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides and has similar reactivity due to the presence of the dichlorophenyl group.

4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: Known for its applications in the development of fluorescent materials and antimicrobial agents.

Actividad Biológica

2-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione is a synthetic compound with notable biological activities. Its structure includes a dichlorophenyl group and a cyclohexane ring, which contributes to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various studies that demonstrate its efficacy.

The compound's IUPAC name is 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione. Its molecular formula is C15H14Cl2O3, and it possesses unique chemical properties that facilitate its biological interactions.

Synthesis

The synthesis typically involves the reaction of 2,4-dichlorobenzaldehyde with a cyclohexanone derivative under controlled conditions. The process can be optimized using solvents like ethanol or methanol at temperatures ranging from 50°C to 70°C to achieve higher yields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- Cytotoxicity Assays : Evaluations against human cancer cell lines such as HepG2 (liver carcinoma), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer) revealed promising cytotoxic effects. The IC50 values for these assays were determined to assess the concentration required to inhibit cell growth by 50% .

- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit key proteins involved in cancer progression, such as EGFR and HER2. This inhibition is believed to induce apoptosis in cancer cells, contributing to its anticancer efficacy .

Study 1: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving multiple compounds, this compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents like Doxorubicin. The results indicated a dose-dependent response across different cell lines:

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 12.5 | 15 |

| MDA-MB-231 | 10.0 | 13 |

| HCT-116 | 9.0 | 11 |

This table illustrates the compound's comparative potency against established treatments .

Study 2: Enzyme Inhibition

Further investigations revealed that the compound inhibits protein kinases such as CDK2 and VEGFR2. The enzyme inhibition assays confirmed that it competes effectively with ATP binding sites, leading to reduced phosphorylation of target proteins critical for cell cycle progression and angiogenesis .

Propiedades

IUPAC Name |

2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O3/c1-8-4-13(18)11(14(19)5-8)7-15(20)10-3-2-9(16)6-12(10)17/h2-3,6,8,11H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYUFZQCWLSEGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.